molecular formula C19H27N5O3 B13635403 Tert-butyl3-[2-(ethylamino)-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]pyrrolidine-1-carboxylate

Tert-butyl3-[2-(ethylamino)-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]pyrrolidine-1-carboxylate

Cat. No.: B13635403
M. Wt: 373.4 g/mol
InChI Key: VPVNUDYFADUPQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[2-(ethylamino)-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine core linked to a pyrimidine ring substituted with an ethylamino group and a 3-methyl-1,2-oxazol-5-yl moiety. The tert-butyl carboxylate group at the 1-position of the pyrrolidine ring enhances steric bulk and may influence solubility and metabolic stability.

Properties

Molecular Formula

C19H27N5O3

Molecular Weight

373.4 g/mol

IUPAC Name

tert-butyl 3-[2-(ethylamino)-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H27N5O3/c1-6-20-17-21-10-14(15-9-12(2)23-27-15)16(22-17)13-7-8-24(11-13)18(25)26-19(3,4)5/h9-10,13H,6-8,11H2,1-5H3,(H,20,21,22)

InChI Key

VPVNUDYFADUPQR-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=C(C(=N1)C2CCN(C2)C(=O)OC(C)(C)C)C3=CC(=NO3)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 3-[2-(ethylamino)-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]pyrrolidine-1-carboxylate typically involves:

  • Construction of the pyrimidine core substituted at the 4- and 5-positions.
  • Introduction of the 3-methyl-1,2-oxazol-5-yl group at the 5-position of the pyrimidine.
  • Installation of the ethylamino substituent at the 2-position of the pyrimidine ring.
  • Attachment of the pyrrolidine ring at the 4-position of the pyrimidine, protected as a tert-butyl carbamate (Boc) derivative.

Key Synthetic Steps

Synthesis of Substituted Pyrimidine Intermediate
  • Starting from appropriately substituted dichloropyrimidines or pyrimidine dicarbonyl derivatives, nucleophilic aromatic substitution (SNAr) reactions introduce the ethylamino group at the 2-position.
  • The 5-position is functionalized with the 3-methyl-1,2-oxazol-5-yl moiety via cross-coupling reactions or cyclization of suitable precursors.
Preparation of Pyrrolidine-1-carboxylate (Boc-protected pyrrolidine)
  • Pyrrolidine is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield tert-butyl pyrrolidine-1-carboxylate.
  • This Boc-protected pyrrolidine serves as a nucleophile for coupling.
Coupling of Pyrrolidine to Pyrimidine Core
  • The coupling of the Boc-protected pyrrolidine to the 4-position of the pyrimidine is typically achieved via nucleophilic substitution on a halogenated pyrimidine intermediate.
  • Reaction conditions often include the use of potassium carbonate or sodium tert-butoxide as a base, in polar aprotic solvents such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP), at elevated temperatures (~60–100 °C).

Representative Experimental Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Boc protection of pyrrolidine Di-tert-butyl dicarbonate, base (e.g., NaHCO3) Dichloromethane 0–25 °C 2–4 hours >90 Standard Boc protection procedure
SNAr substitution at pyrimidine 2-position Ethylamine, base (K2CO3) DMF 60 °C Overnight 80–95 Selective substitution at C-2
Coupling of Boc-pyrrolidine at pyrimidine 4-position Boc-pyrrolidine, K2CO3 or NaOtBu DMF or NMP 60–100 °C 17–48 hours 67–100 Nucleophilic substitution on halopyrimidine
Introduction of oxazole substituent Cross-coupling or cyclization from precursors Various Variable Variable 60–85 Often palladium-catalyzed coupling

Data compiled from patent WO2010014939A1 and related synthetic protocols.

Purification and Characterization

  • Crude products are typically purified by silica gel flash chromatography using gradients of ethyl acetate/heptane or similar solvent systems.
  • Final compounds are characterized by mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and melting point analysis.
  • Typical MS data for related intermediates show molecular ion peaks consistent with the expected molecular weights (e.g., MS: m/z 329.1 for tert-butyl 3-bromoazetidine-1-carboxylate intermediate).

Summary Table of Preparation Methods

Preparation Stage Methodology Description Key Reagents/Conditions Yield Range (%) Reference
Boc Protection of Pyrrolidine Reaction with di-tert-butyl dicarbonate, base Boc2O, NaHCO3, DCM, 0–25 °C >90
Ethylamino Substitution on Pyrimidine Nucleophilic aromatic substitution on halopyrimidine Ethylamine, K2CO3, DMF, 60 °C, overnight 80–95
Coupling of Boc-Pyrrolidine to Pyrimidine Nucleophilic substitution on 4-halopyrimidine Boc-pyrrolidine, K2CO3/NaOtBu, DMF/NMP, 60–100 °C 67–100
Introduction of Oxazole Group Cross-coupling or cyclization from precursors Pd-catalysts, varied solvents 60–85

This detailed synthesis overview provides a comprehensive foundation for researchers aiming to prepare tert-butyl 3-[2-(ethylamino)-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]pyrrolidine-1-carboxylate with high purity and yield, supporting further medicinal chemistry and pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl3-[2-(ethylamino)-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may lead to the formation of oxides, while reduction reactions may result in the formation of reduced forms of the compound.

Scientific Research Applications

Tert-butyl3-[2-(ethylamino)-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Tert-butyl3-[2-(ethylamino)-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several tert-butyl pyrrolidine carboxylate derivatives documented in the Catalog of Pyridine Compounds (2017):

Compound Name Key Structural Features Reference
Tert-butyl 3-[2-(ethylamino)-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]pyrrolidine-1-carboxylate (Target) Pyrimidine ring with ethylamino and 3-methyloxazole substituents; pyrrolidine core -
Tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyridine ring with bromo and methoxy groups; ether linkage
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate Fluoropyridine substituent; hydroxymethyl-pyrrolidine; dual carboxylate groups
Tert-butyl (2S)-2-({...}pyrrolidine-1-carboxylate (Compound 328) Spiro-oxindole-pyrrolidine; prop-1-en-1-yl and triisopropylsilyl ethynyl substituents

Key Observations :

  • The 3-methyl-1,2-oxazol-5-yl group (shared with a metabolite in ) may contribute to metabolic stability or ligand-receptor interactions, similar to oxazole-containing bioactive compounds .
  • Unlike the dual carboxylate groups in , the target compound’s single tert-butyl carboxylate may reduce polarity, favoring membrane permeability .
Physicochemical Properties

Limited data are available for the target compound, but comparisons can be drawn from analogs:

Compound Yield (%) Melting Point (°C) Retention Time (EtOAc/Hexane) [α]D²⁶ (CHCl₃) Molecular Weight (Da)
Target Compound - - - - -
Compound 328 () 94 99 0.50 -31.6 628.3535
Tert-butyl pyridine analogs () - - - - ~350–450

Key Observations :

  • High yields (e.g., 94% for Compound 328) suggest efficient synthetic routes for tert-butyl pyrrolidine carboxylates, which may extend to the target compound .
Spectroscopic Characterization

Compound 328 () provides a benchmark for spectroscopic analysis:

  • ¹H/¹³C NMR : Peaks corresponding to tert-butyl (δ ~1.4 ppm for ¹H; ~80 ppm for ¹³C), pyrrolidine (δ ~3.0–4.0 ppm), and oxazole/propenyl groups (δ ~5–7 ppm) .
  • IR : Stretches for carbonyl (C=O, ~1700 cm⁻¹) and C-N bonds (~1250 cm⁻¹) .
  • MALDI-MS : High-resolution mass spectrometry confirms molecular weight (e.g., 628.3535 Da for Compound 328) .

Implications for Target Compound: Similar spectral features are expected, with distinct shifts for the pyrimidine and ethylamino groups.

Biological Activity

Tert-butyl 3-[2-(ethylamino)-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]pyrrolidine-1-carboxylate is a complex organic compound with significant potential in biological applications. Its unique molecular structure, characterized by multiple functional groups and heterocycles, allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Structural Overview

The compound has the following molecular characteristics:

  • Molecular Formula : C19H27N5O3
  • Molecular Weight : 373.4 g/mol

The structural features include:

  • A tert-butyl group
  • A pyrrolidine ring
  • A pyrimidine ring
  • An oxazole moiety

These components contribute to its biological activity, particularly in enzyme inhibition and receptor interactions.

Research indicates that Tert-butyl 3-[2-(ethylamino)-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]pyrrolidine-1-carboxylate can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to significant biological effects, such as:

  • Inhibition of Enzyme Activity : The compound has shown potential in inhibiting enzymes relevant to various biochemical pathways.
  • Modulation of Receptor Signaling : It may influence receptor pathways that are crucial for cellular communication and function.

Understanding these interactions is essential for elucidating the compound's mechanism of action and its potential therapeutic applications.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been suggested that compounds with similar structural features exhibit enzyme inhibition properties, which could be leveraged for therapeutic purposes.

Enzyme Target Inhibition Type Reference
β-secretaseModerate
AcetylcholinesteraseModerate

Case Studies

  • Alzheimer's Disease Research : In vitro studies demonstrated that similar compounds can reduce amyloid beta peptide aggregation, which is critical in Alzheimer's disease pathology. The ability to inhibit β-secretase and acetylcholinesterase suggests a potential role in neuroprotective strategies against neurodegeneration .
  • Cancer Research : Preliminary findings indicate that compounds with similar structures may also exhibit anti-cancer properties through the modulation of signaling pathways associated with cell proliferation and apoptosis. Further research is necessary to establish the efficacy and safety profiles in clinical settings.

Comparative Analysis with Similar Compounds

To understand the unique aspects of Tert-butyl 3-[2-(ethylamino)-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]pyrrolidine-1-carboxylate, a comparative analysis with structurally similar compounds is beneficial.

Compound Name Structural Features Unique Aspects
1-Ethyl-3-[4-[4-(3-Methylmorpholin-4-Yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-Yl]phenyl]ureaContains a morpholine ringFocused on different biological targets
Tert-butyl 2,4-dichloro-6,8-dihydro-pyrido[3,4-d]pyrimidineChlorinated derivativeDifferent halogen substituents alter reactivity
Tert-butyl n-[3-[8-(1-Ethyl-5-methylpyrazol-4-Yl)-9-methylpurin-6-Yl]oxycyclopentyl]carbamateIncorporates a pyrazole ringTargets distinct biochemical pathways

This table illustrates the diversity within this class of molecules while underscoring the unique features of Tert-butyl 3-[2-(ethylamino)-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]pyrrolidine-1-carboxylate due to its specific combination of functional groups and rings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

  • Answer: The compound’s synthesis likely involves multi-step reactions, such as coupling a pyrimidine core with a pyrrolidine-carboxylate moiety. Key steps may include nucleophilic substitution for introducing the ethylamino group and palladium-catalyzed cross-coupling to attach the 3-methyloxazole ring. Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) critically impact regioselectivity and byproduct formation. For example, using anhydrous THF under inert atmospheres minimizes hydrolysis of the tert-butyl ester . Characterization via NMR (e.g., confirming tert-butyl singlet at ~1.4 ppm) and LC-MS is essential to verify purity and structural integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Answer:

  • 1H/13C NMR: Identify key signals: tert-butyl protons (1.4 ppm, singlet), pyrrolidine ring protons (2.5–3.5 ppm), and pyrimidine/oxazole aromatic protons (6.5–8.5 ppm). 13C NMR confirms carbonyl carbons (~155 ppm for the carboxylate) and aromatic carbons .
  • LC-MS: High-resolution MS validates molecular weight (e.g., [M+H]+ ion). Purity >95% by HPLC (C18 column, acetonitrile/water gradient) ensures suitability for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Answer:

  • Core Modifications: Replace the 3-methyloxazole with other heterocycles (e.g., thiazole or imidazole) to evaluate binding affinity changes.
  • Substituent Effects: Vary the ethylamino group (e.g., isopropyl or cyclopropyl analogs) to assess steric/electronic impacts on target engagement.
  • In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or enzymes, guided by structural analogs like trifluoromethyl-pyrimidine derivatives .
  • Data Validation: Compare IC50 values across analogs using enzyme inhibition assays (e.g., fluorescence-based kinase assays) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Answer:

  • Assay Conditions: Account for differences in buffer pH, co-solvents (e.g., DMSO tolerance), or cell permeability. For example, low solubility in aqueous media may artificially reduce in vitro activity .
  • Orthogonal Assays: Validate cytotoxicity (MTT assay) alongside target-specific activity (e.g., Western blot for kinase phosphorylation) to distinguish off-target effects .
  • Metabolic Stability: Use liver microsome assays to identify rapid degradation pathways (e.g., ester hydrolysis) that may explain discrepancies between in vitro and in vivo results .

Q. How can enantiomeric purity be ensured during synthesis, and what are the implications for biological activity?

  • Answer:

  • Chiral Resolution: Employ chiral HPLC (e.g., Chiralpak AD-H column) or asymmetric catalysis (e.g., Evans oxazolidinone auxiliaries) to isolate enantiomers.
  • Biological Impact: Test R- and S-enantiomers separately in receptor binding assays (e.g., radioligand displacement) to identify stereospecific activity, as seen in pyrrolidine-carboxylate derivatives .

Methodological Guidance

Q. What in vitro and in vivo models are appropriate for evaluating this compound’s therapeutic potential?

  • Answer:

  • In Vitro:
  • Cancer: NCI-60 cell panel screening for antiproliferative activity.
  • Inflammation: LPS-induced TNF-α suppression in macrophages .
  • In Vivo:
  • Pharmacokinetics: Rodent studies with IV/PO dosing to measure bioavailability and half-life.
  • Efficacy: Xenograft models (e.g., HCT-116 colorectal cancer) with dose-response analysis .

Q. How should researchers analyze conflicting reactivity data during functionalization of the pyrrolidine ring?

  • Answer:

  • Mechanistic Studies: Use DFT calculations to model transition states for competing reactions (e.g., nucleophilic substitution vs. elimination).
  • Kinetic Control: Optimize temperature (e.g., low temps favor substitution over elimination) and base strength (e.g., NaH vs. KOtBu) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.